

Spectroscopic Profile of p-Decyloxyphenol: A Technical Guide

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Compound of Interest

Compound Name: *p-Decyloxyphenol*

Cat. No.: *B1306926*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **p-decyloxyphenol**, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **p-decyloxyphenol**.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.78	d	2H	Ar-H (ortho to -OH)
6.72	d	2H	Ar-H (ortho to -O(CH ₂) ₉ CH ₃)
4.85	s	1H	Ar-OH
3.88	t	2H	-OCH ₂ -
1.74	p	2H	-OCH ₂ CH ₂ -
1.43 - 1.26	m	14H	-(CH ₂) ₇ -
0.88	t	3H	-CH ₃

d = doublet, t = triplet, p = pentet, m = multiplet, s = singlet

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
153.2	C-O (Ar)
149.8	C-OH (Ar)
116.1	CH (Ar)
115.5	CH (Ar)
68.6	-OCH ₂ -
31.9	-CH ₂ -
29.6	-CH ₂ -
29.4	-CH ₂ -
29.3	-CH ₂ -
26.1	-CH ₂ -
22.7	-CH ₂ -
14.1	-CH ₃

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380	Broad	O-H stretch (phenolic)
2925, 2854	Strong	C-H stretch (aliphatic)
1508	Strong	C=C stretch (aromatic)
1230	Strong	C-O stretch (aryl ether)
1175	Medium	C-O stretch (phenol)
825	Strong	C-H bend (para-substituted aromatic)

Mass Spectrometry (MS) Data

m/z	Interpretation
250	[M] ⁺ (Molecular Ion)
110	[C ₆ H ₅ OH] ⁺ (Phenolic fragment)
94	[C ₆ H ₆ O] ⁺ (Rearrangement fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **p-decyloxyphenol** is prepared by dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The solution is transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

For a solid sample of **p-decyloxyphenol**, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.

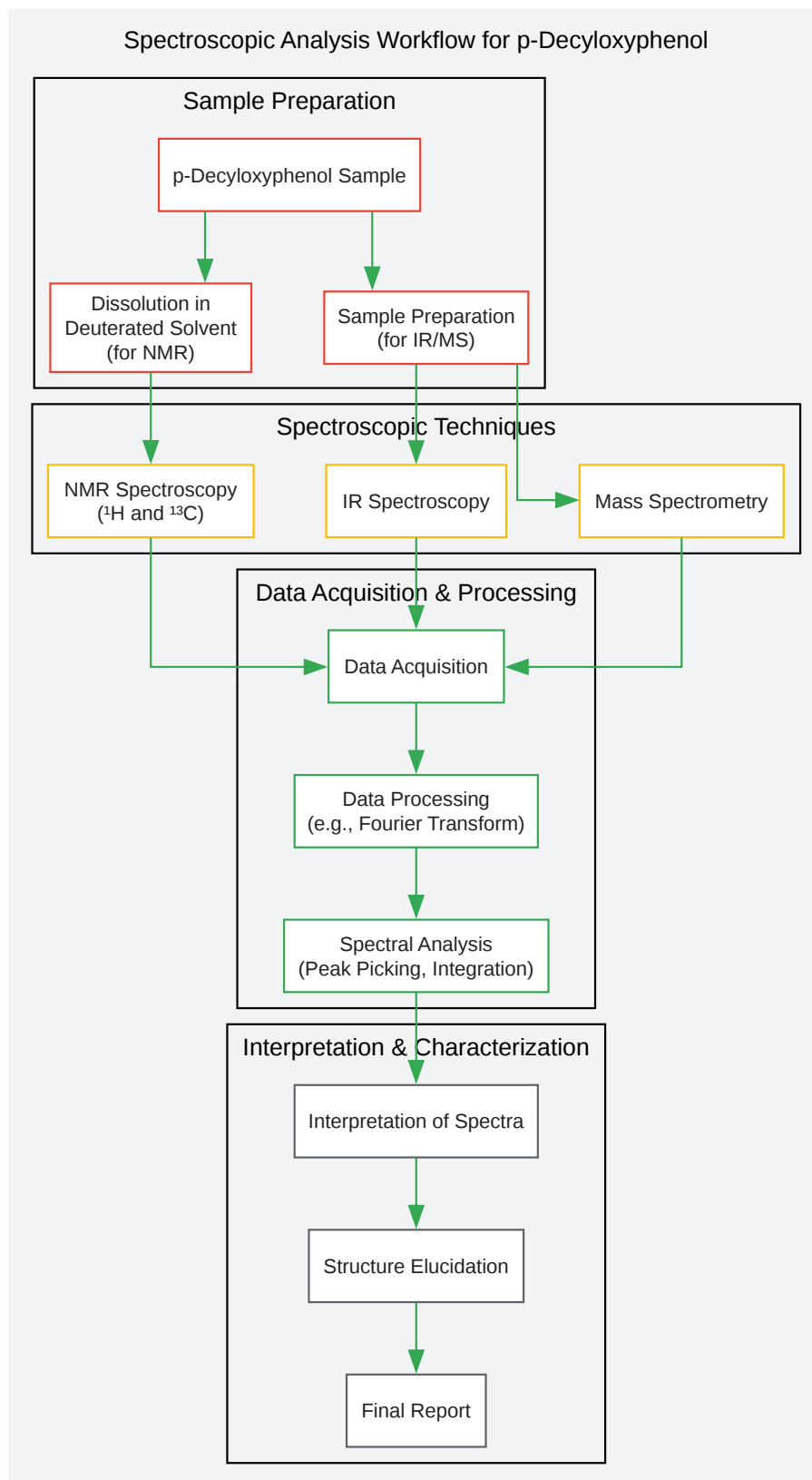
Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a high-energy electron beam, causing fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **p-decyloxyphenol**.



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Caption: Workflow for Spectroscopic Analysis.

This guide provides foundational spectroscopic data and protocols for **p-decyloxyphenol**. Researchers are encouraged to consult specific instrument manuals and literature for more detailed procedures and advanced analytical techniques.

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